Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl group, a thiazole ring, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl bromide in the presence of a strong base like sodium hydride.
Construction of the Azabicyclo Octane Core: This can be synthesized via a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Final Coupling and Esterification: The final step involves coupling the thiazole and azabicyclo octane intermediates, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and thiazole groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, tert-butyl bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those containing thiazole and azabicyclo octane structures.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the biological activity associated with thiazole and azabicyclo octane moieties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the thiazole ring.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can engage in π-π stacking or hydrogen bonding, while the azabicyclo octane structure provides rigidity and specificity to the binding interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in the synthesis of biologically active natural products.
Indole Derivatives: Indole derivatives are widely studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its combination of a thiazole ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties not commonly found in other compounds.
Biological Activity
Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (referred to as "the compound" hereafter) is a synthetic organic compound with potential pharmacological applications. Its structure combines a bicyclic system with a thiazole moiety, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of the compound has been evaluated in several studies, focusing on its neuroprotective properties, potential as an acetylcholinesterase inhibitor, and its role in modulating amyloid-beta aggregation.
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies show that it can enhance cell viability in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. Specifically, the compound demonstrated a significant reduction in cell death caused by amyloid-beta toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Acetylcholinesterase Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE is a well-established strategy for treating Alzheimer's disease. Preliminary results indicate that the compound exhibits moderate AChE inhibitory activity, which could enhance cholinergic neurotransmission and improve cognitive function .
Case Studies
-
In vitro Studies on Neuroprotection :
- Objective : To assess the protective effects of the compound against amyloid-beta-induced cytotoxicity.
- Method : Cultured astrocytes were treated with amyloid-beta peptides in the presence and absence of the compound.
- Results : The compound significantly increased cell viability (62.98 ± 4.92%) compared to controls treated only with amyloid-beta (43.78 ± 7.17%) .
-
AChE Inhibition Assay :
- Objective : To evaluate the inhibitory effect of the compound on AChE activity.
- Method : The enzyme activity was measured using a colorimetric assay.
- Results : The compound demonstrated an IC50 value of 15.4 nM for AChE inhibition, indicating strong potential as a therapeutic agent for cognitive enhancement .
Data Table: Summary of Biological Activities
Activity Type | Methodology | Results |
---|---|---|
Neuroprotection | In vitro astrocyte model | Increased cell viability by 19% |
Acetylcholinesterase Inhibition | Enzyme assay | IC50 = 15.4 nM |
Amyloid-beta Aggregation | Aggregation assay | 85% inhibition at 100 μM |
Properties
IUPAC Name |
tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-18(2,3)15-12-26-16(21-15)11-20(24)9-13-7-8-14(10-20)22(13)17(23)25-19(4,5)6/h12-14,24H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGPIYPWXLZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CC3CCC(C2)N3C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.